An In-Depth Technical Guide to Omeprazole-d3: Chemical Structure, Properties, and Applications in Bioanalysis
An In-Depth Technical Guide to Omeprazole-d3: Chemical Structure, Properties, and Applications in Bioanalysis
This guide provides a comprehensive technical overview of Omeprazole-d3, a deuterated isotopologue of the widely used proton pump inhibitor, Omeprazole. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties of Omeprazole-d3, its synthesis, and its critical role as an internal standard in modern bioanalytical techniques.
Introduction: The Significance of Stable Isotope Labeling in Pharmaceutical Analysis
In the landscape of drug discovery and development, the precise quantification of a drug and its metabolites in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of stable isotope-labeled internal standards has become the gold standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[1] Deuterium-labeled compounds, such as Omeprazole-d3, offer a distinct mass shift from the unlabeled analyte while retaining nearly identical physicochemical properties. This ensures similar extraction efficiency, chromatographic retention, and ionization response, thereby correcting for variability during sample preparation and analysis.[2]
Omeprazole-d3 is the deuterated analog of Omeprazole, a medication used to treat conditions caused by excess stomach acid.[3] The incorporation of three deuterium atoms into the Omeprazole molecule provides a 3-dalton mass difference, enabling its use as an ideal internal standard for the accurate quantification of Omeprazole in complex biological samples.[4]
Chemical Structure and Physicochemical Properties
The key distinction of Omeprazole-d3 lies in the substitution of three hydrogen atoms with deuterium atoms on the methoxy group of the benzimidazole ring.
Chemical Structure
The chemical structures of Omeprazole and Omeprazole-d3 are depicted below.
Caption: Chemical structures of Omeprazole and Omeprazole-d3.
Physicochemical Properties: A Comparative Overview
The introduction of deuterium atoms has a negligible effect on the macroscopic physicochemical properties of the molecule. The following table provides a comparison of the key properties of Omeprazole and Omeprazole-d3.
| Property | Omeprazole | Omeprazole-d3 | Reference |
| Molecular Formula | C₁₇H₁₉N₃O₃S | C₁₇H₁₆D₃N₃O₃S | [5] |
| Molecular Weight | 345.42 g/mol | 348.4 g/mol | [6] |
| CAS Number | 73590-58-6 | 934293-92-2 | [6] |
| Melting Point | ~156 °C (with decomposition) | Not explicitly reported, but expected to be very similar to Omeprazole. | [7] |
| pKa | pKa1 ≈ 4.0 (pyridinium ion), pKa2 ≈ 8.8 (benzimidazole N-H) | Not explicitly reported, but expected to be very similar to Omeprazole. | [8] |
| Solubility | Soluble in DMSO and ethanol; very slightly soluble in water. | Soluble in DMSO (>19 mg/ml), ethanol (4.5 mg/ml). | [3][7] |
| Appearance | White to off-white crystalline powder | Solid | [6] |
Synthesis of Omeprazole-d3
The synthesis of Omeprazole-d3 involves the preparation of a deuterated precursor followed by its incorporation into the final molecular structure. A plausible synthetic route is outlined below, based on established methods for Omeprazole synthesis and deuterium labeling.[9][10]
Caption: Generalized synthetic workflow for Omeprazole-d3.
Conceptual Synthesis Protocol:
-
Preparation of Deuterated 5-Methoxy-2-mercaptobenzimidazole: The synthesis would begin with a suitable benzimidazole precursor. The key step is the introduction of the trideuteromethoxy (-OCD₃) group. This can be achieved by reacting the corresponding hydroxybenzimidazole with a deuterated methylating agent, such as iodomethane-d₃ (CD₃I), in the presence of a base.
-
Synthesis of 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine Hydrochloride: This pyridine intermediate is synthesized through a multi-step process, typically starting from 2,3,5-collidine.[10]
-
Coupling Reaction: The deuterated 5-methoxy-2-mercaptobenzimidazole is then coupled with the 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride intermediate. This reaction is typically carried out in a basic medium to facilitate the nucleophilic substitution.
-
Oxidation: The resulting sulfide intermediate is then oxidized to the corresponding sulfoxide, Omeprazole-d3. This oxidation is a critical step and is often performed using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).[10]
-
Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve the desired chemical and isotopic purity.
Applications in Bioanalysis: The Role of Omeprazole-d3 as an Internal Standard
The primary and most critical application of Omeprazole-d3 is as an internal standard in the quantitative analysis of Omeprazole in biological matrices like plasma, serum, and urine.[2] Its use in LC-MS/MS methods is particularly advantageous.
The Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before processing. Because the labeled standard (Omeprazole-d3) and the analyte (Omeprazole) have nearly identical chemical and physical properties, they behave similarly during sample extraction, chromatography, and ionization. Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard. The ratio of the analyte's mass spectrometric signal to that of the internal standard is used for quantification, providing a highly accurate and precise measurement.
Detailed LC-MS/MS Protocol for Omeprazole Quantification in Human Plasma
The following is a representative, detailed protocol for the quantification of Omeprazole in human plasma using Omeprazole-d3 as an internal standard. This protocol is a composite of best practices described in the literature.[11][12]
4.2.1. Materials and Reagents
-
Omeprazole reference standard
-
Omeprazole-d3 (isotopic purity ≥98%)
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium acetate
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
4.2.2. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting Omeprazole from plasma.[12]
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of Omeprazole-d3 working solution (e.g., 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4.2.3. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B (re-equilibration)
-
4.2.4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Omeprazole: m/z 346.1 → 198.1
-
Omeprazole-d3: m/z 349.1 → 201.1
-
-
Key MS Parameters (instrument-dependent, requires optimization):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Energy: Optimized for each transition (typically 15-25 eV)
-
Caption: Experimental workflow for plasma sample analysis using Omeprazole-d3.
Spectroscopic Characterization
Mass Spectrometry
The mass spectrum of Omeprazole-d3 is characterized by a molecular ion [M+H]⁺ at m/z 349.1. The fragmentation pattern is similar to that of Omeprazole, with the major fragment ion resulting from the cleavage of the bond between the benzimidazole and pyridine rings.[4] The characteristic 3-dalton shift is observed in the precursor and major fragment ions, which is crucial for its use in MRM assays.
Table of Key Mass Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Omeprazole | 346.1 | 198.1 |
| Omeprazole-d3 | 349.1 | 201.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of Omeprazole-d3 is expected to be very similar to that of Omeprazole, with the notable absence of the singlet corresponding to the methoxy protons on the benzimidazole ring at approximately δ 3.7-3.9 ppm.[8] The integration of the remaining proton signals would be consistent with the structure.
Metabolism and the Deuterium Kinetic Isotope Effect
Omeprazole is primarily metabolized in the liver by the cytochrome P450 enzymes, CYP2C19 and CYP3A4.[13] The major metabolic pathways are hydroxylation and sulfoxidation. The deuteration of the methoxy group in Omeprazole-d3 can potentially lead to a deuterium kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and if the cleavage of this bond is the rate-determining step in a metabolic reaction, the deuterated compound will be metabolized more slowly.
This potential for altered metabolism is an important consideration in pharmacokinetic studies. While a significant KIE could alter the clearance of Omeprazole-d3 compared to Omeprazole, for its application as an internal standard where it is added directly to the sample before extraction, this does not impact the accuracy of the quantification. However, if Omeprazole-d3 were to be used as a tracer in in vivo studies, the potential for a KIE would need to be carefully evaluated.[14]
Caption: Major metabolic pathways of Omeprazole.
Conclusion
Omeprazole-d3 is an indispensable tool for researchers and drug development professionals engaged in the bioanalysis of Omeprazole. Its chemical and physical properties closely mimic those of the parent drug, while its distinct mass allows for highly accurate and precise quantification through isotope dilution mass spectrometry. A thorough understanding of its synthesis, characterization, and application, as detailed in this guide, is essential for the generation of reliable bioanalytical data that underpins critical decisions in the pharmaceutical industry.
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